N-(p-Amylcinnamoyl)anthranilic acid
Overview
Description
N-(p-amylcinnamoyl) Anthranilic Acid: is a synthetic compound known for its role as a modulator of various ion channels in the heart. It is a reversible inhibitor of calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels, without affecting L-type calcium channels . This compound is also known for its potential in treating arrhythmia due to its ability to modulate ion channels .
Mechanism of Action
Target of Action
N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a modulator of various ion channels in the heart . Its primary targets are calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels . These channels are believed to be involved in developing arrhythmia .
Mode of Action
ACA acts as an effective reversible inhibitor of its primary targets . It inhibits the calcium-activated chloride current in cardiac ventricular myocytes . The calcium-activated chloride channel is an important component in the early phase of repolarization of cardiac muscle cells . When the heart is at rest, the chloride channel current can be activated, causing an outward flow of chloride, inducing a depolarizing current . This current is generally large enough to generate an action potential, called a delayed after-depolarization .
Biochemical Pathways
The calcium-activated chloride current is also doubled when stimulated by the sympathetic nervous system, likely due to an increase in calcium release . This tends to occur more often in cells that are already under calcium stress . Delayed after-depolarizations can lead to arrhythmias .
Result of Action
The inhibition of calcium-activated chloride channels by ACA can prevent the occurrence of arrhythmias . Arrhythmia is a cardiac disease characterized by an irregular heartbeat . Some forms of arrhythmia are dangerous and life-threatening, while others are comparatively minor .
Action Environment
The action of ACA is influenced by the physiological environment of the heart. For instance, the calcium-activated chloride current is doubled when stimulated by the sympathetic nervous system . This suggests that the efficacy and stability of ACA could be influenced by factors such as stress, which can stimulate the sympathetic nervous system.
Biochemical Analysis
Biochemical Properties
N-(p-Amylcinnamoyl)anthranilic acid interacts with various enzymes and proteins, particularly those involved in ion channel regulation in the heart . It inhibits calcium-activated chloride channels, which are believed to be involved in developing arrhythmia .
Cellular Effects
This compound influences cell function by modulating the activity of various ion channels. It can affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with these channels .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting calcium-activated chloride channels. This inhibition can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion channel regulation. It interacts with enzymes and cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-amylcinnamoyl) Anthranilic Acid typically involves the reaction of anthranilic acid with p-amylcinnamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-(p-amylcinnamoyl) Anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: N-(p-amylcinnamoyl) Anthranilic Acid is used as a tool to study ion channel modulation and its effects on cellular processes .
Biology: In biological research, the compound is used to investigate the role of calcium-activated chloride channels in various physiological and pathological conditions .
Medicine: The compound has potential therapeutic applications in treating arrhythmia and other cardiac disorders due to its ability to modulate ion channels .
Industry: While industrial applications are limited, the compound’s role in modulating ion channels makes it a valuable tool in pharmaceutical research and development .
Comparison with Similar Compounds
- N-(4-Pentylcinnamoyl) Anthranilic Acid
- 4-Amylcinnamoylanthranilic Acid
- p-Amylcinnamoylanthranilic Acid
Comparison: N-(p-amylcinnamoyl) Anthranilic Acid is unique in its specific inhibition of calcium-activated chloride channels and cAMP-activated chloride channels without affecting L-type calcium channels. This selective inhibition makes it a valuable tool in studying ion channel modulation and its effects on cardiac function .
Properties
IUPAC Name |
2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166445 | |
Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99196-74-4, 110683-10-8 | |
Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amylcinnamoylanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(p-Amylcinnamoyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ACA?
A1: ACA is best known as a non-competitive antagonist of the transient receptor potential melastatin 2 (TRPM2) channel. [, , ] It binds to the channel, likely allosterically, inhibiting the influx of cations like calcium (Ca2+) into the cell. [, ]
Q2: How does ACA affect phospholipase A2 (PLA2)?
A2: ACA is also reported to inhibit PLA2, a key enzyme in the arachidonic acid cascade. [, , ] This inhibition can reduce the production of inflammatory mediators.
Q3: How does TRPM2 channel inhibition translate to its various effects?
A3: TRPM2 is involved in diverse cellular processes, including oxidative stress response, inflammation, and cell death. By inhibiting TRPM2, ACA can:
- Reduce ischemic injury: By preventing excessive Ca2+ influx following ischemia, ACA can protect cells from damage. [, , ]
- Modulate inflammation: ACA can reduce the production of inflammatory cytokines like TNF-α and IL-1β, potentially through its effects on both TRPM2 and PLA2. [, , , ]
- Influence insulin resistance: Studies suggest ACA might improve insulin sensitivity in adipocytes by modulating TRPM2 activity and downstream signaling pathways. []
Q4: What is the molecular formula and weight of ACA?
A4: The molecular formula of ACA is C23H27NO3, and its molecular weight is 365.46 g/mol.
Q5: Is there any spectroscopic data available for ACA?
A5: While the provided research does not detail specific spectroscopic data, ACA's structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
Q6: What is known about the stability of ACA?
A6: Specific data on ACA's stability under various conditions is limited in the provided research.
Q7: Have any structure-activity relationship (SAR) studies been conducted with ACA?
A7: Yes, studies have explored ACA derivatives to identify more potent and selective TRPM2 inhibitors. [] These studies revealed that modifications to the ACA scaffold can impact its potency and selectivity for TRPM2 over other channels like TRPM8 and TRPV1.
Q8: What are the known routes of administration for ACA?
A8: Studies have employed both in vitro and in vivo models to investigate ACA. In vivo studies typically involve intraperitoneal (i.p.) administration. [, , ]
Q9: What is the efficacy of ACA in animal models of disease?
A9: ACA has shown promising results in various preclinical models, including:
- Ischemic stroke: ACA reduced infarct size and improved neurological outcomes in a mouse model of stroke, suggesting a potential therapeutic benefit. []
- Atherosclerosis: In mouse models, ACA reduced atherosclerotic plaque formation and the expression of inflammatory markers. []
- Renal ischemia-reperfusion injury: ACA administration attenuated kidney damage and improved biochemical markers of renal function in a rat model. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.